2-methoxy-N-methyl-5-sulfamoylbenzamide
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Overview
Description
2-Methoxy-N-methyl-5-sulfamoylbenzamide is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by its molecular formula C9H12N2O4S and is often used in analytical method development, method validation, and quality control applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-methyl-5-sulfamoylbenzamide typically involves the reaction of 2-methoxy-5-sulfamoylbenzoic acid with N-methylamine. This reaction is usually carried out in the presence of a coupling agent such as 1-methyl-2-chloropyridinium iodide in a solvent like acetone .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-methyl-5-sulfamoylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
2-Methoxy-N-methyl-5-sulfamoylbenzamide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-N-methyl-5-sulfamoylbenzamide involves its interaction with specific molecular targets. It acts as a selective antagonist of central dopamine receptors, particularly D2, D3, and D4 receptors. This interaction regulates the dynamics of the digestive system and exerts effects on both central and peripheral nervous circuits .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methoxy-5-sulfamoylbenzoate: Similar in structure but differs in its ester functional group.
2-Methyl-5-sulfamoylbenzamide: Lacks the methoxy group present in 2-methoxy-N-methyl-5-sulfamoylbenzamide.
Uniqueness
This compound is unique due to its specific functional groups that confer distinct chemical properties and biological activities. Its ability to selectively interact with dopamine receptors makes it particularly valuable in medical research .
Properties
IUPAC Name |
2-methoxy-N-methyl-5-sulfamoylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-11-9(12)7-5-6(16(10,13)14)3-4-8(7)15-2/h3-5H,1-2H3,(H,11,12)(H2,10,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQKFBZMZZYOQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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